

Spectroscopic Data of 3-Bromo-5-(N-Boc)aminomethylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-5-(N-Boc)aminomethylisoxazole
Cat. No.:	B3021655

[Get Quote](#)

Introduction

3-Bromo-5-(N-Boc)aminomethylisoxazole is a key heterocyclic building block in medicinal chemistry and drug development.^[1] Its isoxazole core is a feature of numerous biologically active compounds.^[1] The presence of a bromine atom provides a handle for further synthetic transformations, while the N-Boc protected aminomethyl group allows for controlled elaboration into more complex structures. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this intermediate, ensuring the integrity of subsequent synthetic steps and the final target molecules.

This technical guide provides an in-depth analysis of the expected spectroscopic data for **3-Bromo-5-(N-Boc)aminomethylisoxazole**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data is based on established principles of spectroscopy and analysis of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic endeavors.

Molecular Structure and Key Features

The structure of **3-Bromo-5-(N-Boc)aminomethylisoxazole**, with the IUPAC name tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate, contains several key features that dictate its spectroscopic properties:

- 3-Bromoisoxazole Ring: A five-membered aromatic heterocycle with a bromine substituent at the 3-position.
- Aminomethyl Linker: A methylene (-CH₂-) group connecting the isoxazole ring to the protected amine.
- N-Boc Protecting Group: A tert-butoxycarbonyl group attached to the nitrogen atom, which is a common protecting group in organic synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of **3-Bromo-5-(N-Boc)aminomethylisoxazole**.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the isoxazole ring proton, the methylene protons, the N-H proton, and the protons of the tert-butyl group.

Chemical Shift (δ) / ppm	Multiplicity	Integration	Assignment
~ 6.5 - 6.7	Singlet (s)	1H	Isoxazole H-4
~ 5.0 - 5.2	Broad Singlet (br s)	1H	N-H
~ 4.4 - 4.6	Doublet (d)	2H	-CH ₂ -
~ 1.4 - 1.5	Singlet (s)	9H	-C(CH ₃) ₃

Causality Behind Expected Chemical Shifts:

- Isoxazole Proton (H-4): The proton on the isoxazole ring is expected to appear as a singlet in the aromatic region, typically around 6.5-6.7 ppm. Its chemical shift is influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the electronic effects of the substituents.

- N-H Proton: The carbamate proton signal is often broad due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can vary depending on the solvent and concentration.
- Methylene Protons (-CH₂-): These protons are adjacent to the isoxazole ring and the N-Boc group. They are expected to appear as a doublet due to coupling with the N-H proton.
- tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.4-1.5 ppm, a characteristic region for this group.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ) / ppm	Assignment
~ 168 - 170	Isoxazole C-5
~ 155 - 156	Carbonyl C=O (Boc)
~ 140 - 142	Isoxazole C-3
~ 102 - 104	Isoxazole C-4
~ 80 - 81	Quaternary Carbon -C(CH ₃) ₃ (Boc)
~ 38 - 40	Methylene CH ₂
~ 28 - 29	Methyl CH ₃ (Boc)

Causality Behind Expected Chemical Shifts:

- Isoxazole Carbons: The chemical shifts of the isoxazole ring carbons are dictated by their position relative to the heteroatoms and the bromine substituent. The carbon bearing the bromine (C-3) will be significantly influenced by the halogen's electronegativity and heavy atom effect.
- Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to resonate at a characteristic downfield position around 155-156 ppm.

- **Boc Group Carbons:** The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will have distinct signals in the aliphatic region.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra is as follows:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **3-Bromo-5-(N-Boc)aminomethylisoxazole** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **3-Bromo-5-(N-Boc)aminomethylisoxazole** will be dominated by absorptions from the N-H, C=O, and C-O bonds of the Boc-carbamate group, as well as vibrations from the isoxazole ring.

Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3350 - 3400	Medium, Sharp	N-H Stretch
~ 2980 - 2850	Medium to Strong	C-H Stretch (Aliphatic)
~ 1700 - 1720	Strong, Sharp	C=O Stretch (Urethane)
~ 1500 - 1530	Medium to Strong	N-H Bend and C-N Stretch
~ 1250 and 1160	Strong	C-O Stretch (Urethane)
~ 1450 - 1480	Medium	C=N/C=C Stretch (Isoxazole Ring)
~ 600 - 700	Medium to Weak	C-Br Stretch

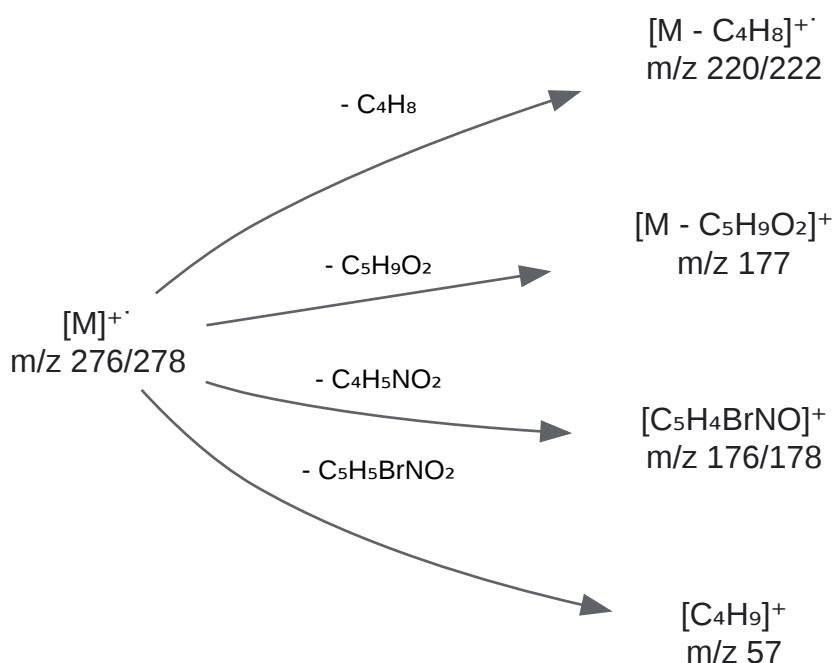
Causality Behind Expected Absorptions:

- N-H Stretch: The N-H stretching vibration of the carbamate will appear as a relatively sharp band in the 3350-3400 cm⁻¹ region.
- C=O Stretch: The carbonyl group of the Boc protecting group gives a very strong and characteristic absorption band around 1700-1720 cm⁻¹. This is one of the most prominent peaks in the spectrum.
- C-O Stretches: The C-O single bond stretches of the urethane moiety typically result in two strong bands.
- Isoxazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the isoxazole ring will appear in the 1450-1480 cm⁻¹ region.
- C-Br Stretch: The carbon-bromine bond stretch is expected to be in the lower frequency region of the spectrum.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

- Sample Preparation: Place a small amount of the solid **3-Bromo-5-(N-Boc)aminomethylisoxazole** directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum, typically over a range of 4000 to 400 cm^{-1} . Co-adding 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data

- Molecular Ion (M^+): The molecular ion peak is expected at m/z 276 and 278 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. The nominal molecular weight is 277.12 g/mol .
- Major Fragments:
 - m/z 220/222: Loss of isobutylene (56 Da) from the molecular ion via a McLafferty-type rearrangement is a common fragmentation pathway for Boc-protected amines.
 - m/z 177: Loss of the Boc group (100 Da) from the molecular ion.
 - m/z 176/178: Cleavage of the C-N bond between the methylene group and the nitrogen, resulting in the bromoisoxazolylmethyl cation.
 - m/z 57: A prominent peak corresponding to the tert-butyl cation, $[\text{C}(\text{CH}_3)_3]^+$.

Visualization of Key Fragmentation Pathways

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **3-Bromo-5-(N-Boc)aminomethylisoxazole**.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an ESI source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source.
 - Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, encompassing NMR, IR, and MS techniques, provides a robust framework for the structural verification of **3-Bromo-5-(N-Boc)aminomethylisoxazole**. The predicted data, rooted in fundamental spectroscopic principles and comparison with related structures, offers a reliable reference for researchers. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, thereby validating the integrity of this crucial synthetic intermediate and contributing to the success of complex drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. connectsci.au [connectsci.au]
- To cite this document: BenchChem. [Spectroscopic Data of 3-Bromo-5-(N-Boc)aminomethylisoxazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3021655#spectroscopic-data-nmr-ir-ms-for-3-bromo-5-n-boc-aminomethylisoxazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com